

Application Notes and Protocols for 5-bromo-N-cyclopropylpyridin-2-amine Derivatives

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Compound of Interest

Compound Name: 5-bromo-N-cyclopropylpyridin-2-amine

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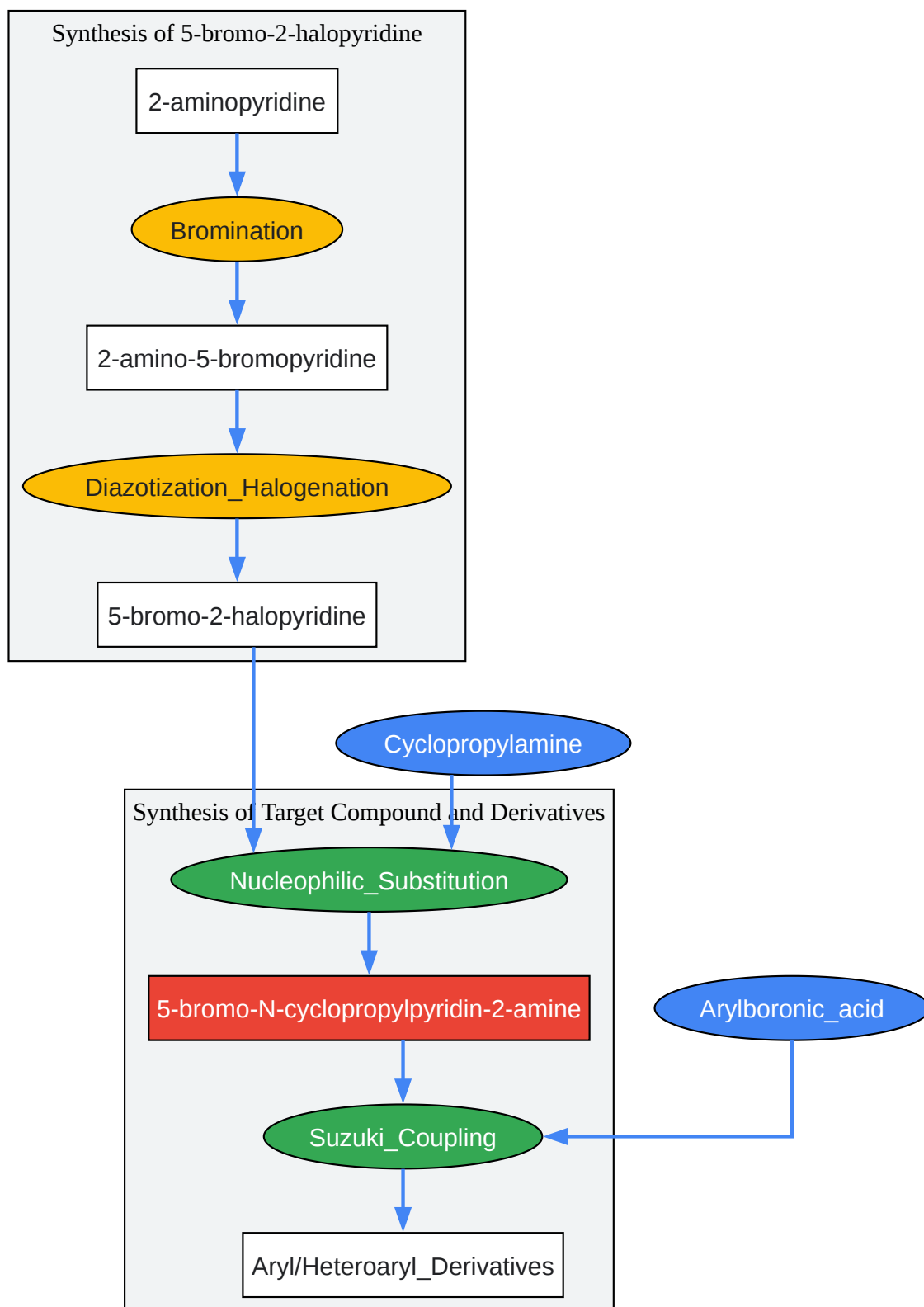
These application notes provide a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to **5-bromo-N-cyclopropylpyridin-2-amine** and its derivatives. This class of compounds holds promise in the field of medicinal chemistry, particularly as kinase inhibitors for therapeutic applications.

Introduction

5-bromo-N-cyclopropylpyridin-2-amine serves as a key intermediate in the synthesis of a variety of biologically active molecules. The pyridine core is a well-established scaffold in medicinal chemistry, and the presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. The N-cyclopropyl amine moiety can contribute to the binding affinity and selectivity of the final compounds. Derivatives of this scaffold have been explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Synthetic Pathways

The synthesis of **5-bromo-N-cyclopropylpyridin-2-amine** derivatives can be achieved through a multi-step process, typically starting from commercially available pyridines. A general synthetic workflow is outlined below.



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Caption: General synthetic workflow for **5-bromo-N-cyclopropylpyridin-2-amine** and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-chloropyridine

This protocol describes the synthesis of a key intermediate, 5-bromo-2-chloropyridine, from 2-aminopyridine.

Materials:

- 2-aminopyridine
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM)
- 1M Hydrochloric acid
- Ethyl acetate
- Sodium sulfate
- Sodium nitrite
- Concentrated hydrochloric acid

Procedure:

- **Bromination:** Dissolve 2-aminopyridine in dichloromethane and cool the solution to 0°C. Add N-bromosuccinimide (NBS) portion-wise while stirring. Monitor the reaction by TLC. After completion, concentrate the reaction mixture. Dissolve the crude product in ethyl acetate and wash with 1M HCl. Adjust the aqueous layer to a basic pH and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to obtain 2-amino-5-bromopyridine. A similar procedure using 2-amino-4-chloropyridine can yield 2-amino-5-bromo-4-chloropyridine with a yield of approximately 87%^[1].

- **Diazotization and Chlorination:** Suspend 2-amino-5-bromopyridine in concentrated hydrochloric acid and cool to -5°C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0°C. Stir for 30 minutes. The resulting diazonium salt solution is then carried forward to the next step. This general procedure for diazotization followed by chlorination can convert the amino group to a chlorine atom, yielding 5-bromo-2-chloropyridine.

Protocol 2: Synthesis of 5-bromo-N-cyclopropylpyridin-2-amine

This protocol details the nucleophilic substitution reaction to form the target compound.

Materials:

- 5-bromo-2-chloropyridine
- Cyclopropylamine
- A suitable solvent (e.g., dioxane, NMP)
- A suitable base (e.g., K_2CO_3 , triethylamine)

Procedure:

- To a solution of 5-bromo-2-chloropyridine in a suitable solvent, add cyclopropylamine and a base.
- Heat the reaction mixture under reflux or using microwave irradiation (e.g., 180°C for 30 minutes)[2].
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain **5-bromo-N-cyclopropylpyridin-2-amine**.

Protocol 3: Suzuki Cross-Coupling for Derivatization

This protocol describes the diversification of the **5-bromo-N-cyclopropylpyridin-2-amine** core using a Suzuki cross-coupling reaction.^[3]

Materials:

- **5-bromo-N-cyclopropylpyridin-2-amine**
- Arylboronic acid (1.1 eq.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
- Potassium phosphate (K₃PO₄) (2.2 eq.)
- 1,4-Dioxane
- Water

Procedure:

- In a Schlenk flask, combine **5-bromo-N-cyclopropylpyridin-2-amine**, the desired arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
- Purge the flask with an inert gas (e.g., Nitrogen or Argon).
- Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
- Heat the reaction mixture to reflux (approximately 90°C) for 18 hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired derivative.

Biological Activity and Applications

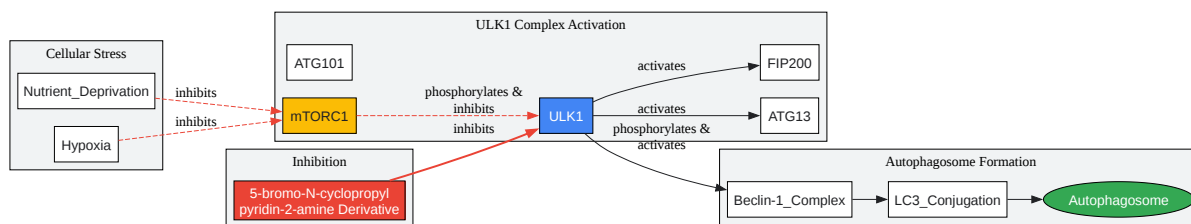
Derivatives of 5-bromo-aminopyridines and pyrimidines have shown significant potential as inhibitors of protein kinases, which are key targets in cancer therapy.

Kinase Inhibition

- **ULK1 Inhibition and Autophagy:** UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in initiating autophagy, a cellular process that can promote cancer cell survival.[4][5] Derivatives of 5-bromo-pyrimidin-2-amine have been identified as potent ULK1 inhibitors.[4][5][6] By inhibiting ULK1, these compounds can block autophagy and induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC).[5]
- **CDK Inhibition and Cell Cycle Control:** Cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, are key regulators of the cell cycle.[6] Inhibitors of these kinases can lead to cell cycle arrest and are effective in treating certain types of cancer.[6] The 2-aminopyridine scaffold is a known feature in some CDK inhibitors.

Signaling Pathway: ULK1-Mediated Autophagy

The following diagram illustrates the role of ULK1 in the autophagy pathway and its inhibition by **5-bromo-N-cyclopropylpyridin-2-amine** derivatives.



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Caption: ULK1-mediated autophagy pathway and its inhibition.

Quantitative Data

The following tables summarize the biological activity of some 5-bromo-aminopyrimidine derivatives as ULK1 inhibitors.

Table 1: In vitro Kinase Inhibitory Activity of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives against ULK1

Compound ID	R ¹ (phenoxy group)	R ² (N-phenyl group)	ULK1 IC ₅₀ (μM)
3a	4-fluorophenoxy	3,4,5-trimethoxyphenyl	0.87
3b	4-chlorophenoxy	3,4,5-trimethoxyphenyl	0.54
3c	4-bromophenoxy	3,4,5-trimethoxyphenyl	0.62
3s	2-fluoro-4-nitrophenoxy	3,4,5-trimethoxyphenyl	0.02
SBI-0206965	(Reference Compound)	0.49	

Data extracted from a study on ULK1 inhibitors.[5]

Table 2: Anti-proliferative Activity of Selected Derivatives against A549 (NSCLC) cells

Compound ID	A549 IC ₅₀ (μM)
3s	2.45
SBI-0206965	> 10

Data extracted from a study on ULK1 inhibitors.[5]

Conclusion

5-bromo-N-cyclopropylpyridin-2-amine and its derivatives represent a promising scaffold for the development of novel kinase inhibitors. The synthetic routes are accessible, and the core structure is amenable to diversification to optimize potency and selectivity against various kinase targets. The demonstrated activity of related compounds against ULK1 highlights a potential therapeutic strategy for non-small cell lung cancer and other malignancies where autophagy plays a pro-survival role. Further investigation into the structure-activity relationship

(SAR) of this class of compounds is warranted to identify lead candidates for further preclinical and clinical development.

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